molecular formula C13H16O2S B15075869 (4-Methylcyclohex-3-ene-1-sulfonyl)benzene CAS No. 73301-15-2

(4-Methylcyclohex-3-ene-1-sulfonyl)benzene

Katalognummer: B15075869
CAS-Nummer: 73301-15-2
Molekulargewicht: 236.33 g/mol
InChI-Schlüssel: RXNYIRYFWXQRBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methylcyclohex-3-ene-1-sulfonyl)benzene is an organic compound with the molecular formula C13H16O2S It is a derivative of cyclohexene, featuring a sulfonyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohex-3-ene-1-sulfonyl)benzene typically involves the reaction of 4-methylcyclohex-3-ene-1-sulfonyl chloride with benzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the sulfonylbenzene derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methylcyclohex-3-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce various substituted benzene compounds .

Wissenschaftliche Forschungsanwendungen

(4-Methylcyclohex-3-ene-1-sulfonyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Methylcyclohex-3-ene-1-sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3,4-Dimethyl-3-cyclohexen-1-yl)sulfonylbenzene
  • (4-Methyl-3-pentenyl-3-cyclohexen-1-yl)sulfonylbenzene
  • (3,4-Dimethyl-1-phenylsulfonyl-3-cyclohexen-1-yl)methylbenzene

Uniqueness

(4-Methylcyclohex-3-ene-1-sulfonyl)benzene is unique due to its specific structural features, such as the position of the methyl and sulfonyl groups.

Eigenschaften

CAS-Nummer

73301-15-2

Molekularformel

C13H16O2S

Molekulargewicht

236.33 g/mol

IUPAC-Name

(4-methylcyclohex-3-en-1-yl)sulfonylbenzene

InChI

InChI=1S/C13H16O2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3

InChI-Schlüssel

RXNYIRYFWXQRBR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC(CC1)S(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.